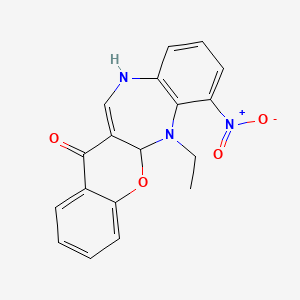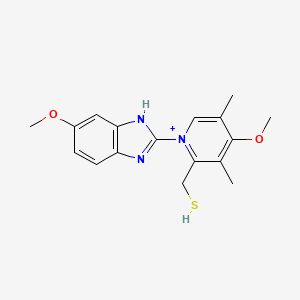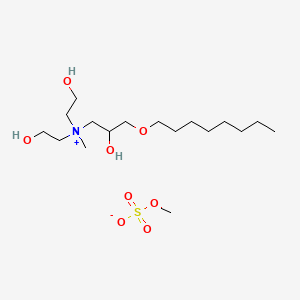
4,5-Methylenedioxy-N,N-diisopropyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Methylenedioxy-N,N-diisopropyltryptamine is a lesser-known psychedelic compound belonging to the tryptamine class. It was first synthesized by Alexander Shulgin and is known for producing slight LSD-like effects . This compound is the 4,5-methylenedioxy analog of DiPT (N,N-diisopropyltryptamine), another psychedelic tryptamine .
Preparation Methods
The synthesis of 4,5-Methylenedioxy-N,N-diisopropyltryptamine involves several steps. One common method starts with the precursor indole, which undergoes a series of reactions to form the final product. The synthetic route typically involves the following steps:
Formation of the intermediate: Indole is reacted with oxalyl chloride to form an acyl chloride intermediate.
Amidation: The intermediate is then treated with diisopropylamine to form indol-3-yl-N,N-diisopropylglyoxylamide.
Reduction: The amide is reduced using lithium aluminum hydride to yield the final product.
Chemical Reactions Analysis
4,5-Methylenedioxy-N,N-diisopropyltryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methylenedioxy group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Methylenedioxy-N,N-diisopropyltryptamine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their chemical properties.
Biology: Researchers study its effects on biological systems to understand the mechanisms of action of psychedelic compounds.
Medicine: Although not widely used in clinical settings, it serves as a model compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,5-Methylenedioxy-N,N-diisopropyltryptamine involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered sensory perception, mood, and cognition. The compound’s effects are similar to those of other serotonergic hallucinogens, such as LSD and psilocybin .
Comparison with Similar Compounds
4,5-Methylenedioxy-N,N-diisopropyltryptamine is unique due to its specific chemical structure and effects. Similar compounds include:
DiPT (N,N-diisopropyltryptamine): Known for its auditory distortions rather than visual hallucinations.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Another psychedelic tryptamine with distinct effects and a different substitution pattern on the indole ring.
4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT): A related compound with a different alkyl substitution on the nitrogen atom
These compounds share similarities in their core tryptamine structure but differ in their specific effects and receptor interactions.
Properties
CAS No. |
82173-82-8 |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[2-(6H-[1,3]dioxolo[4,5-e]indol-8-yl)ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)19(12(3)4)8-7-13-9-18-14-5-6-15-17(16(13)14)21-10-20-15/h5-6,9,11-12,18H,7-8,10H2,1-4H3 |
InChI Key |
PTYYWSKZYOSFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C3=C(C=C2)OCO3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


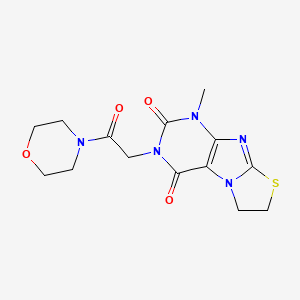


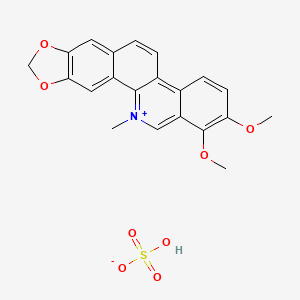

![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
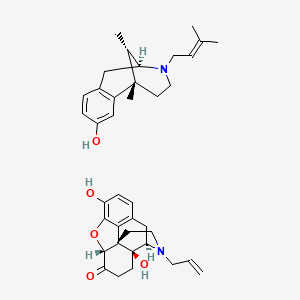
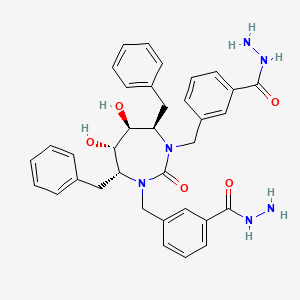
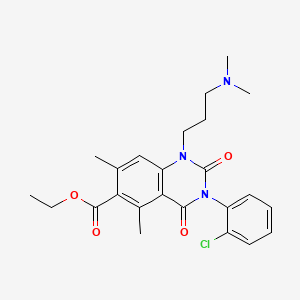
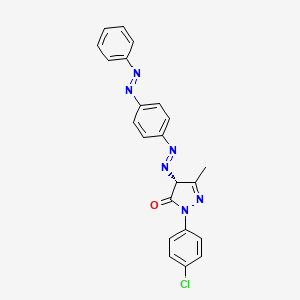
![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
